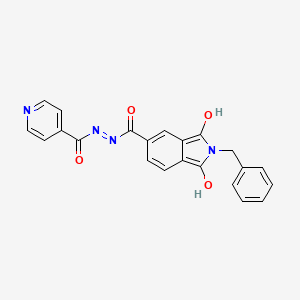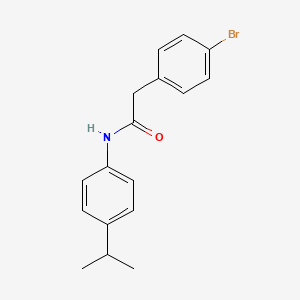
5-isobutyl-N-(1-phenylethyl)-3-isoxazolecarboxamide
Descripción general
Descripción
5-isobutyl-N-(1-phenylethyl)-3-isoxazolecarboxamide, commonly known as A-836,339, is a chemical compound that belongs to the class of isoxazolecarboxamides. It is a potent and selective agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. The compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
A-836,339 acts as a potent and selective agonist for the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in various physiological processes, including pain perception, mood regulation, and appetite control. A-836,339 binds to the CB1 receptor and activates it, leading to the modulation of these physiological processes.
Biochemical and Physiological Effects:
A-836,339 has been shown to produce a range of biochemical and physiological effects in preclinical studies. The compound has been found to reduce anxiety-like behavior in animal models, as well as produce antidepressant effects. Additionally, A-836,339 has been shown to modulate the reward pathway in the brain, suggesting its potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using A-836,339 in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system, which is involved in various physiological processes. However, one limitation of using A-836,339 is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on A-836,339. One area of interest is the development of novel therapeutic agents based on the chemical structure of A-836,339. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of A-836,339, as well as its potential as a treatment for various neurological and psychiatric disorders. Finally, the development of more efficient synthesis methods for A-836,339 may facilitate its use in future research.
Aplicaciones Científicas De Investigación
A-836,339 has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, and addiction. The compound has shown promising results in preclinical studies, demonstrating its ability to modulate the endocannabinoid system and produce anxiolytic and antidepressant effects.
Propiedades
IUPAC Name |
5-(2-methylpropyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(2)9-14-10-15(18-20-14)16(19)17-12(3)13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXYLASOOCWSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4712562.png)

![N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4712582.png)
![N-(9-ethyl-9H-carbazol-3-yl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B4712585.png)

![N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4712589.png)
![N-(4-chloro-2-fluorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4712603.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4712615.png)

![N-(4-butylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B4712635.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4712646.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4712649.png)
![2-{[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4712655.png)